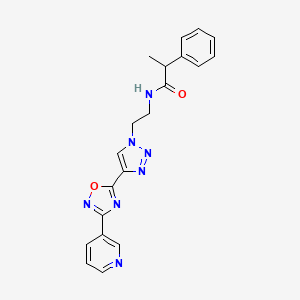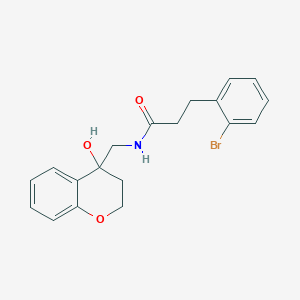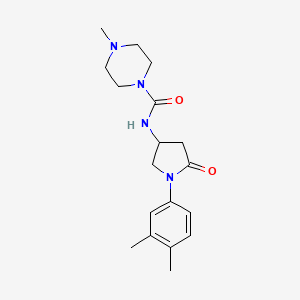
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The 3,4-dimethylphenyl group is a derivative of benzene, a common aromatic compound. The oxopyrrolidin group is a type of heterocycle, which is a ring structure containing at least one atom that is not carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the attachment of the 3,4-dimethylphenyl and oxopyrrolidin groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, an aromatic 3,4-dimethylphenyl group, and an oxopyrrolidin group. These groups would likely confer specific physical and chemical properties to the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Compounds containing piperazine rings, for example, are often basic due to the presence of nitrogen atoms. They may also be soluble in water and have relatively low melting and boiling points .Aplicaciones Científicas De Investigación
Nootropic Agents
Research on 1,4-Disubstituted 2-Oxopyrrolidines, including compounds related to "N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide," has shown potential in the development of nootropic agents. These compounds have been synthesized and tested for nootropic activity, indicating their potential application in enhancing cognitive functions (Valenta et al., 1994).
Androgen Receptor Antagonists
A series of N-arylpiperazine-1-carboxamide derivatives have been synthesized and evaluated for their ability to act as androgen receptor (AR) antagonists. These compounds, including variations of the core structure , have demonstrated potent antiandrogenic activity, suggesting their potential use in the treatment of conditions like prostate cancer (Kinoyama et al., 2005).
Enaminone-Based Synthesis
Research into enaminone-based compounds, including those structurally related to "this compound," has highlighted a novel one-pot synthesis method. These compounds have been studied for their chemical properties, including single crystal X-ray diffraction and DFT studies, showing their versatile application in chemical synthesis and molecular insight studies (Barakat et al., 2020).
PET Imaging of MET Receptor
Compounds structurally related to the queried chemical have been developed and evaluated for in vivo imaging of the mesenchymal-epithelial transition (MET) receptor using positron emission tomography (PET). This application is crucial for the clinical development of MET-targeted cancer therapeutics, demonstrating the compound's relevance in medical imaging and cancer research (Wu et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13-4-5-16(10-14(13)2)22-12-15(11-17(22)23)19-18(24)21-8-6-20(3)7-9-21/h4-5,10,15H,6-9,11-12H2,1-3H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVVZVMVBWUHII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one](/img/structure/B2410774.png)
![2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2410775.png)
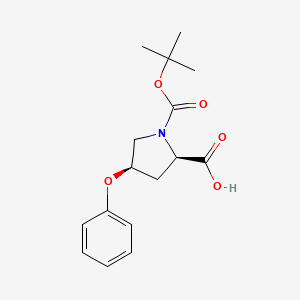
![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)
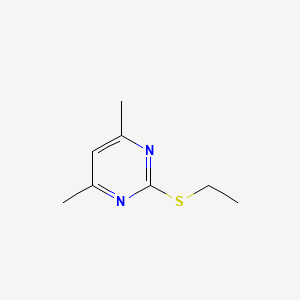
![2-[5-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2410786.png)

![1-(4-benzylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2410789.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)
